

Fasnall Benzenesulfonate: A Technical Guide to Solubility and Mechanism of Action

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Compound of Interest

Compound Name: *Fasnall benzenesulfonate*

Cat. No.: *B8069681*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of **Fasnall benzenesulfonate** and its core mechanism of action as a Fatty Acid Synthase (FASN) inhibitor. The information is intended to support research, scientific discovery, and drug development activities.

Core Properties of Fasnall Benzenesulfonate

Fasnall is a potent inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell proliferation and survival. The benzenesulfonate salt form of Fasnall is often used in research settings.

Chemical Identity:

- Systematic Name: N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine benzenesulfonate
- Fasnall (free base) CAS: 929978-58-5
- **Fasnall Benzenesulfonate** CAS: 2187367-11-7
- Molecular Formula: $C_{19}H_{22}N_4S \cdot C_6H_6O_3S$
- Molecular Weight: 496.6 g/mol

Solubility Profile

The solubility of **Fasnall benzenesulfonate** is a critical parameter for its use in in vitro and in vivo studies. This section details the available quantitative and qualitative solubility data.

Quantitative Solubility Data

Quantitative solubility data for **Fasnall benzenesulfonate** is available for Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is important to note that different suppliers report varying solubility values.

Solvent	Solubility	Source	Notes
Dimethyl Sulfoxide (DMSO)	30 mg/mL	Cayman Chemical	
2 mg/mL	Sigma-Aldrich	Solution described as "clear"	
10 mg/mL	Sigma-Aldrich	Solution described as "clear"	
20 mg/mL	Sigma-Aldrich	Solution described as "clear"	
Dimethylformamide (DMF)	30 mg/mL	Cayman Chemical	

Qualitative Solubility Information

Currently, there is limited publicly available quantitative solubility data for **Fasnall benzenesulfonate** in other common organic solvents or aqueous solutions. Based on its chemical structure, which contains both hydrophobic (benzyl and thienopyrimidine groups) and polar/ionizable (amine and benzenesulfonate) moieties, its solubility can be inferred to vary across different solvent classes. Further experimental determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

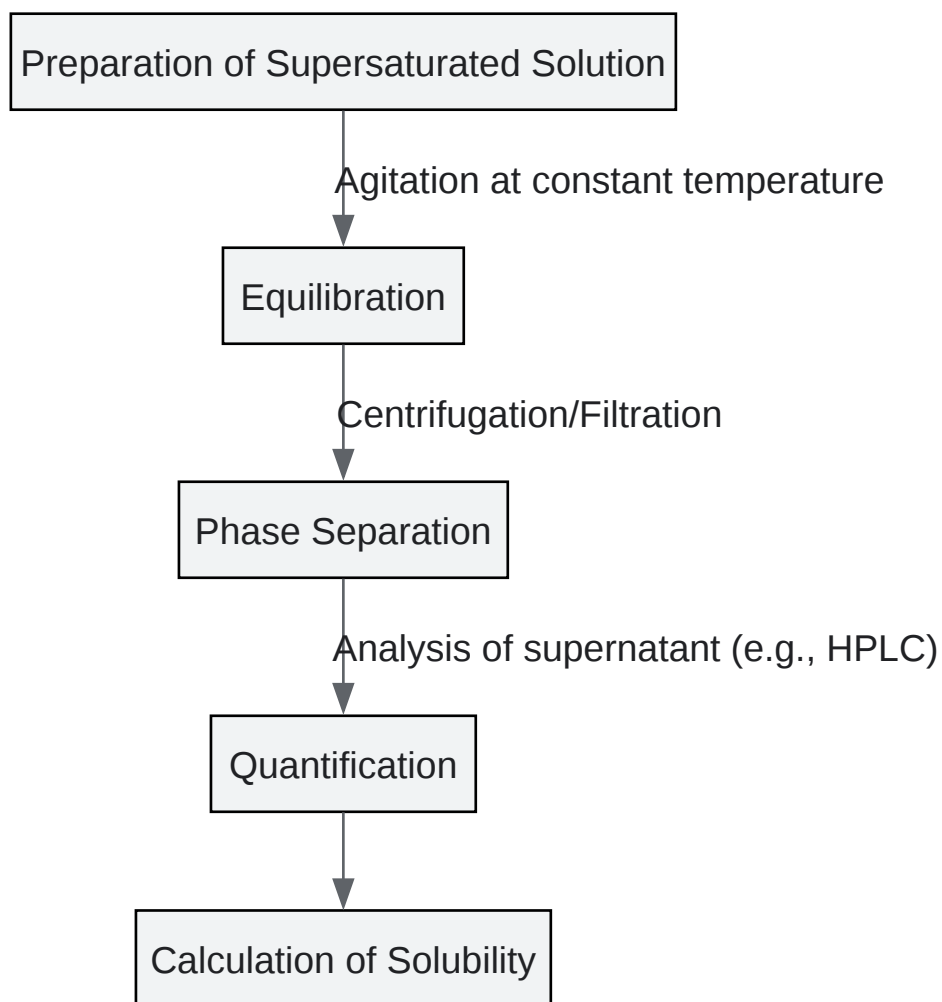
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like **Fasnall benzenesulfonate**, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment

- **Fasnall benzenesulfonate**
- Selected solvent(s)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
- Volumetric flasks and pipettes

Experimental Workflow

The workflow for the shake-flask solubility determination method is outlined below.



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Shake-Flask Method Workflow

Detailed Procedure

- Preparation of a Supersaturated Solution: Add an excess amount of **Fasnall benzenesulfonate** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a

high speed. Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be filtered through a syringe filter compatible with the solvent.

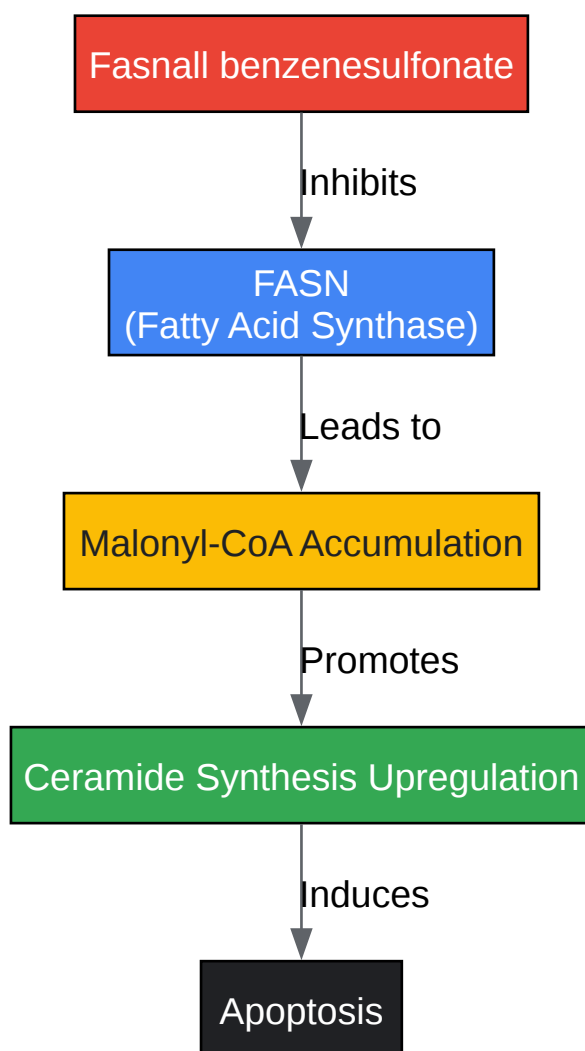
- **Quantification:** Prepare a series of standard solutions of **Fasnall benzenesulfonate** of known concentrations in the same solvent. Analyze both the standard solutions and the saturated supernatant from the previous step using a validated analytical method, such as HPLC.
- **Calculation of Solubility:** Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of **Fasnall benzenesulfonate** in the saturated supernatant. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Mechanism of Action: FASN Inhibition and Apoptosis Induction

Fasnall benzenesulfonate exerts its anti-cancer effects by inhibiting Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate. In many cancer cells, FASN is upregulated and plays a critical role in providing lipids for membrane formation, energy storage, and signaling.

Signaling Pathway of FASN Inhibition by Fasnall

The inhibition of FASN by Fasnall leads to a cascade of downstream events, culminating in apoptosis (programmed cell death). A key consequence of FASN inhibition is the accumulation of its substrate, malonyl-CoA. This accumulation indirectly leads to an increase in the levels of ceramides, which are pro-apoptotic signaling molecules.



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Fasnall's Mechanism of Action

Role in Apoptosis

The Fasnall-induced increase in ceramide levels is a critical step in triggering apoptosis.^[1] Ceramides can act through various pathways to initiate the apoptotic cascade, including the activation of caspases, which are the executioner enzymes of apoptosis. Studies have shown that treatment with Fasnall leads to the activation of caspase-3 and caspase-7 in cancer cells. ^[1] This mechanism underscores the potential of FASN inhibitors like Fasnall as therapeutic agents in oncology.

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References

- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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